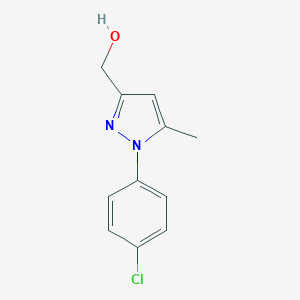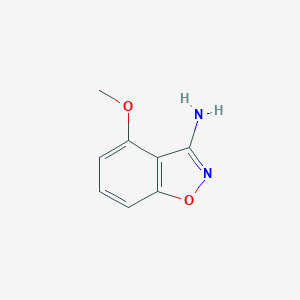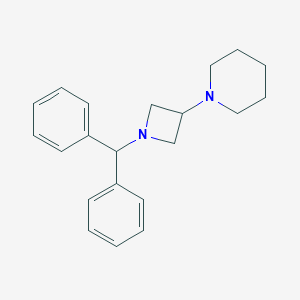
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine
Übersicht
Beschreibung
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
Biochemische Und Physiologische Effekte
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is also relatively stable and easy to handle. However, one of the limitations of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Eigenschaften
CAS-Nummer |
178312-56-6 |
|---|---|
Produktname |
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine |
Molekularformel |
C21H26N2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(1-benzhydrylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
InChI-Schlüssel |
YPCUFKPCUHJUIH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


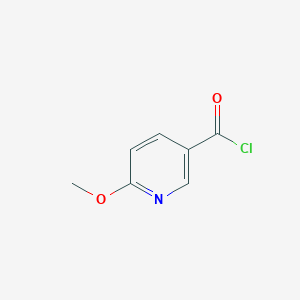
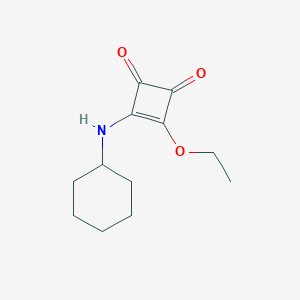


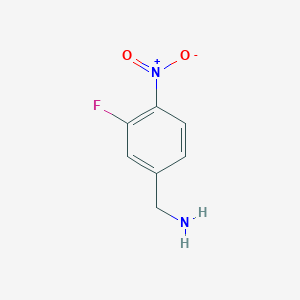

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


